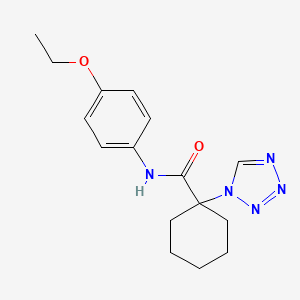

N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H21N5O2 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H21N5O2/c1-2-23-14-8-6-13(7-9-14)18-15(22)16(10-4-3-5-11-16)21-12-17-19-20-21/h6-9,12H,2-5,10-11H2,1H3,(H,18,22) |

InChI Key |

ZMLZWNCFGWBMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Biological Activity

N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The chemical structure can be represented as follows:

Molecular Formula: CHNO

Molecular Weight: 301.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Microtubule Destabilization: Similar to other tetrazole derivatives, this compound may affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that related tetrazole compounds inhibit tubulin polymerization, disrupting microtubule formation and function .

- Xanthine Oxidase Inhibition: The tetrazole moiety has been identified as an effective fragment for inhibiting xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation, potentially benefiting conditions like gout .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study on Antitumor Activity

In a study evaluating the antitumor properties of various tetrazole derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, including SGC-7901, A549 (lung cancer), and HeLa (cervical cancer). The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Inhibition of Xanthine Oxidase

Another study focused on the design of tetrazole-containing compounds as xanthine oxidase inhibitors. The results showed that modifications in the structure significantly enhanced potency, with some derivatives achieving IC50 values comparable to established inhibitors like topiroxostat. This suggests that this compound could serve as a promising lead compound for further development in treating conditions associated with oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.